An In-depth Technical Guide to 1-(Triisopropylsilyl)-1-propyne: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-(Triisopropylsilyl)-1-propyne: Properties, Synthesis, and Reactivity
Introduction: The Strategic Role of the Triisopropylsilyl Group in Alkyne Chemistry
In the landscape of modern organic synthesis, particularly in the assembly of complex molecular architectures for pharmaceuticals and advanced materials, the precise manipulation of reactive functional groups is paramount. Among these, the terminal alkyne stands out as a versatile building block, amenable to a vast array of transformations including C-C bond formations, cycloadditions, and metal-catalyzed couplings. However, the acidic nature of the terminal C-H proton necessitates the use of protecting groups to mask its reactivity during synthetic sequences.
While numerous protecting groups for alkynes exist, silyl ethers are the most prevalent. The choice of the specific silyl substituent is a critical strategic decision that dictates the stability and reactivity of the protected alkyne. The trimethylsilyl (TMS) group is common but is often labile, susceptible to cleavage under mildly basic or acidic conditions.[1] This is where 1-(Triisopropylsilyl)-1-propyne (TIPS-propyne) emerges as a superior tool for the discerning chemist. The triisopropylsilyl (TIPS) group, with its significant steric bulk, confers exceptional stability, rendering the protected alkyne robust and resistant to a wide range of reagents and reaction conditions where a TMS group would fail.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and core reactivity of TIPS-propyne, offering field-proven insights for its effective application in research and development.
Core Chemical and Physical Properties
1-(Triisopropylsilyl)-1-propyne is a colorless to nearly colorless liquid under standard conditions. Its physical and chemical identifiers are crucial for its proper handling, characterization, and use in quantitative experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄Si | [3] |
| Molecular Weight | 196.40 g/mol | [1][3] |
| CAS Number | 82192-57-2 | [3] |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Boiling Point | 70 °C @ 1 mmHg | [4] |
| Density | 0.82 g/mL at 25 °C | [3] |
| Refractive Index (n₂₀/D) | 1.4624 | [3] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [3] |
Spectroscopic Characterization
Proper characterization is essential for verifying the identity and purity of 1-(Triisopropylsilyl)-1-propyne. The following are typical spectroscopic data observed in a deuterated chloroform (CDCl₃) solvent.
| Spectroscopy | Expected Chemical Shifts (δ) / Features | Rationale and Interpretation |
| ¹H NMR | ~ 1.9 ppm (s, 3H, -C≡C-CH₃)~ 1.1 ppm (m, 21H, -Si[CH(CH₃)₂]₃) | The singlet at ~1.9 ppm is characteristic of the methyl group attached to the sp-hybridized carbon.[5] The large multiplet around 1.1 ppm represents the 21 protons of the three overlapping isopropyl groups on the silicon atom. This typically resolves into a septet for the single CH proton and a doublet for the 18 methyl protons. |
| ¹³C NMR | ~ 90 ppm (C≡C-CH₃)~ 83 ppm (Si-C≡C)~ 4 ppm (-C≡C-CH₃)~ 18 ppm (-Si[CH(CH₃)₂]₃)~ 11 ppm (-Si[CH(CH₃)₂]₃) | The two quaternary carbons of the alkyne bond appear in the 80-90 ppm range.[5] The methyl carbon of the propyne appears at a high field (~4 ppm). The two distinct signals for the isopropyl groups correspond to the methine (-CH) and methyl (-CH₃) carbons. |
| IR Spectroscopy | ~ 2170 cm⁻¹ (C≡C stretch) | The carbon-carbon triple bond stretch for an internal, unsymmetrical alkyne typically appears in this region. The intensity is often weak. |
Synthesis of 1-(Triisopropylsilyl)-1-propyne
The synthesis of silylated alkynes is a cornerstone transformation in organic chemistry. The most reliable method for preparing TIPS-propyne involves the deprotonation of propyne gas with a strong organometallic base, followed by electrophilic quenching with triisopropylsilyl chloride (TIPS-Cl). The choice of base and reaction conditions is critical for achieving high yields and purity.
Expert Insight: This reactivity is synthetically powerful as it allows for the construction of more complex internal alkynes. The TIPS group remains intact during this process, continuing to protect the terminal position while functionalization occurs at the other end of the molecule. This strategy is central to the synthesis of enynes and other complex frameworks. [6]
Deprotection (Desilylation)
The strategic removal of the TIPS group to reveal the terminal alkyne is a critical step in many synthetic pathways. The enhanced stability of the TIPS group compared to the TMS group allows for more orthogonal deprotection strategies. [2] Common Deprotection Methods:
| Method | Reagent(s) | Solvent(s) | Conditions | Causality and Notes | Reference(s) |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | The high affinity of fluoride for silicon drives the cleavage of the strong Si-C bond. This is the most common method, but TBAF is basic and may not be suitable for base-sensitive substrates. | [2][7] |
| Mild Silver-Mediated | Silver fluoride (AgF) | Methanol (MeOH) | Room Temp | A milder alternative to TBAF that is compatible with a wider range of functional groups, including aldehydes. [1]The reaction proceeds by coordination of the silver ion to the alkyne, facilitating the cleavage of the C-Si bond. | [1][7] |
| Basic Solvolysis | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp | While highly effective for TMS-alkynes, this method is generally too mild to efficiently cleave the robust TIPS-alkyne bond, highlighting the stability of the TIPS group. [2] | [2] |
Self-Validating Protocol: Silver-Mediated Deprotection This protocol is adapted from the work of Kim and is effective for substrates containing sensitive functional groups. [1]
-
Preparation: To a solution of the TIPS-protected alkyne (1.0 equiv) in methanol (0.1 M), add silver fluoride (AgF, 1.5 equiv) in a flask protected from light (e.g., wrapped in aluminum foil).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Add 1 M HCl (3 equiv) to the reaction mixture and stir for 10 minutes. This step protonates the resulting silver acetylide.
-
Extraction: Filter the mixture to remove silver salts. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the terminal alkyne.
Prospective Application: [3+2] Cycloaddition Reactions
While specific examples for TIPS-propyne are not abundant in the literature, its structure makes it a prime candidate for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. [4]In these reactions, the alkyne acts as the "dipolarophile," reacting with a "1,3-dipole" such as an azide or a nitrile oxide.
Scientific Logic: The reaction between an azide and a silyl-protected alkyne would yield a silylated triazole. The silyl group can influence the regioselectivity of the addition and can be retained in the final product for further functionalization or removed if desired. This pathway provides a strategic entry into highly substituted heterocyclic systems, which are prevalent in medicinal chemistry.
Safety and Handling
1-(Triisopropylsilyl)-1-propyne is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. [1][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [3]* Handling: Keep away from heat, sparks, open flames, and hot surfaces. The compound is sensitive to air and moisture. [4]It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(Triisopropylsilyl)-1-propyne is more than just a protected alkyne; it is a strategic building block that offers enhanced stability and unique reactivity. Its robust nature, a direct consequence of the sterically demanding triisopropylsilyl group, allows for chemical manipulations that are not feasible with less hindered analogues like TMS-propyne. The ability to perform chemistry at the propargylic position while the alkyne terminus remains shielded, coupled with reliable methods for its eventual deprotection, provides chemists in research and drug development with a versatile tool for the synthesis of complex targets. Understanding the causality behind its stability and reactivity empowers scientists to design more efficient and robust synthetic routes.
References
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Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4074566, 1-(Triisopropylsilyl)-1-propyne. Retrieved January 17, 2026, from [Link]
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2587-2602. Available at: [Link]
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved January 17, 2026, from [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc. (Scribd). Retrieved January 17, 2026, from [Link]
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Corey, E. J., & Rücker, C. (1982). Useful synthetic reagents derived from 1-triisopropylsilylpropyne and 1,3-[triisopropylsilyl]propyne, direct, stereoselective synthesis of either or enynes. Tetrahedron Letters, 23(7), 719–722. Available at: [Link]
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Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12292-12323. Available at: [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 17, 2026, from [Link]
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